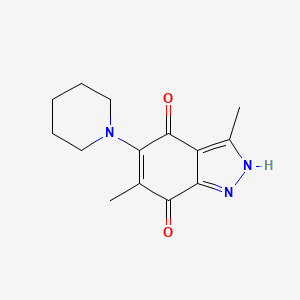![molecular formula C5H5N5S B14615257 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60306-33-4](/img/structure/B14615257.png)
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of nitrogen and sulfur atoms in the compound’s structure allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazole ring system, used in medicinal chemistry.
Uniqueness
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
60306-33-4 |
|---|---|
Formule moléculaire |
C5H5N5S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
thiadiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C5H5N5S/c6-3-1-2-4(5(7)8-3)9-10-11-2/h1H,(H4,6,7,8) |
Clé InChI |
QBQITRIJXNGARC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1N)N)N=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


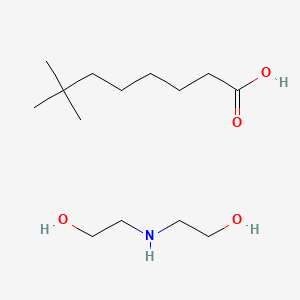
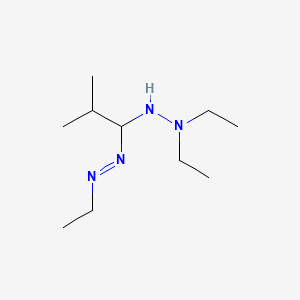


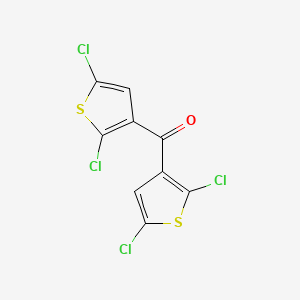
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
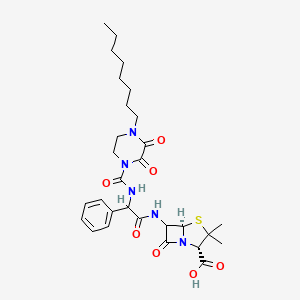

![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
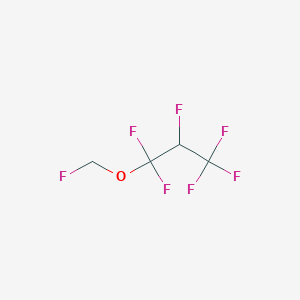


![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
